Cas no 1565009-63-3 (3-Ethyl-3-fluoroazetidine)
3-Ethyl-3-fluoroazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethyl-3-fluoroazetidine
- Azetidine, 3-ethyl-3-fluoro-
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- Inchi: 1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3
- InChI Key: WTJQNUIHPRZAJV-UHFFFAOYSA-N
- SMILES: N1CC(CC)(F)C1
3-Ethyl-3-fluoroazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM535464-1g |
3-Ethyl-3-fluoroazetidine |
1565009-63-3 | 95%+ | 1g |
$1712 | 2023-02-02 | |
| Enamine | EN300-1239383-0.05g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 0.05g |
$501.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-0.1g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 0.1g |
$525.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-0.25g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 0.25g |
$549.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-0.5g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 0.5g |
$572.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-1.0g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 1g |
$596.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-2.5g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 2.5g |
$1238.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-5.0g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 5g |
$2432.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-10.0g |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 10g |
$4734.0 | 2023-05-26 | ||
| Enamine | EN300-1239383-50mg |
3-ethyl-3-fluoroazetidine |
1565009-63-3 | 50mg |
$501.0 | 2023-10-02 |
3-Ethyl-3-fluoroazetidine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-Ethyl-3-fluoroazetidine
Introduction to 3-Ethyl-3-fluoroazetidine (CAS No. 1565009-63-3)
3-Ethyl-3-fluoroazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 1565009-63-3, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom, with a fluorine substituent at the 3-position and an ethyl group at the 3-position as well. The structural features of 3-Ethyl-3-fluoroazetidine make it a promising scaffold for the development of novel bioactive molecules, particularly in the context of drug discovery and therapeutic intervention.
The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry, as fluorine can modulate various physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. In the case of 3-Ethyl-3-fluoroazetidine, the presence of the fluorine atom at the 3-position introduces a degree of electronic and steric influence that can be exploited to fine-tune its pharmacological profile. This compound has been studied for its potential applications in the synthesis of pharmacophores targeting various biological pathways, particularly those relevant to inflammatory diseases, cancer, and infectious disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-Ethyl-3-fluoroazetidine with biological targets with greater precision. Studies have suggested that this compound may interact with enzymes and receptors involved in signal transduction pathways, making it a candidate for developing small-molecule inhibitors. For instance, preliminary computational studies have indicated that 3-Ethyl-3-fluoroazetidine could bind to certain proteases and kinases, which are key players in cellular processes such as proliferation and apoptosis.
In addition to its potential as an inhibitor, 3-Ethyl-3-fluoroazetidine has been explored as a building block for more complex molecules. The azetidine ring can serve as a versatile intermediate in synthetic chemistry, allowing for further functionalization to create derivatives with enhanced biological activity. Researchers have utilized 3-Ethyl-3-fluoroazetidine to develop libraries of compounds for high-throughput screening (HTS) campaigns, aiming to identify novel lead structures for drug development.
The synthesis of 3-Ethyl-3-fluoroazetidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluorine atom is particularly challenging due to its high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination, have made it feasible to produce fluorinated azetidines more efficiently. These methods not only improve the scalability of synthesis but also allow for greater control over regioselectivity and stereochemistry.
One of the most compelling aspects of 3-Ethyl-3-fluoroazetidine is its potential therapeutic applications. Experimental studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Furthermore, preclinical trials have shown promise in using fluorinated azetidines as antiviral agents, particularly against RNA viruses. The ability of 3-Ethyl-3-fluoroazetidine to interfere with viral replication mechanisms makes it an attractive candidate for further development into therapeutic drugs.
The role of fluorine in enhancing metabolic stability has also been highlighted in recent research. By incorporating a fluorine atom into a molecule like 3-Ethyl-3-fluoroazetidine, chemists can improve its resistance to enzymatic degradation, thereby increasing its bioavailability and prolonging its therapeutic effect. This concept has been successfully applied in other areas of drug development, where fluorinated compounds have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
As our understanding of molecular interactions continues to evolve, so does our ability to design more effective therapeutic agents. The case of 3-Ethyl-3-fluoroazetidine exemplifies how structural modifications can lead to significant improvements in drug-like properties. By leveraging cutting-edge synthetic techniques and computational tools, researchers are paving the way for new generations of drugs that are more potent, selective, and safe.
In conclusion, 3-Ethyl- 3-fluoroazetidine (CAS No. 1565009-63- 3) represents a fascinating compound with diverse applications in pharmaceutical research . Its unique structural features make it a valuable scaffold for developing novel bioactive molecules targeting various diseases. As ongoing studies continue to uncover new therapeutic potentials, this compound is poised to play an important role in future drug development efforts.
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